molecular formula C6H8S2 B2540787 (5-Methylthiophen-3-yl)methanethiol CAS No. 892383-36-7

(5-Methylthiophen-3-yl)methanethiol

Cat. No.: B2540787
CAS No.: 892383-36-7
M. Wt: 144.25
InChI Key: KNFKDBWSFIGTIT-UHFFFAOYSA-N
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Description

(5-Methylthiophen-3-yl)methanethiol is an organic compound with the molecular formula C6H8S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methyl group at the 5-position and a methanethiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-3-yl)methanethiol can be achieved through several methods. One common approach involves the alkylation of 5-methylthiophene with methanethiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0°C to room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as distillation or recrystallization to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiol group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl-substituted thiophene derivatives.

    Substitution: Thiophene derivatives with different substituents at the 3-position.

Scientific Research Applications

(5-Methylthiophen-3-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of (5-Methylthiophen-3-yl)methanethiol.

    5-Methylthiophene: Lacks the methanethiol group.

    3-Methylthiophene: Lacks the methanethiol group and has the methyl group at the 3-position.

Uniqueness

This compound is unique due to the presence of both a methyl group and a methanethiol group on the thiophene ring. This combination imparts distinct chemical properties, making it valuable for specific applications that other thiophene derivatives may not fulfill.

Properties

IUPAC Name

(5-methylthiophen-3-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFKDBWSFIGTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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